molecular formula C17H20N4O5 B5660700 3-{2-[4-(3-methoxyphenyl)-2-methyl-3-oxo-1-piperazinyl]-2-oxoethyl}-2,4-imidazolidinedione

3-{2-[4-(3-methoxyphenyl)-2-methyl-3-oxo-1-piperazinyl]-2-oxoethyl}-2,4-imidazolidinedione

Cat. No. B5660700
M. Wt: 360.4 g/mol
InChI Key: JPACUCLKVCBFDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with specific reagents to achieve the desired chemical structure. For example, Patel et al. (2010) described the preparation of similar compounds through the refluxation of specific intermediates with thioglycolic acid and anhydrous zinc chloride in the presence of ethanol. This process underscores the complexity and precision required in synthesizing such compounds (Patel, Shah, Trivedi, & Vyas, 2010).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been elucidated through techniques such as X-ray diffraction. Udupa (1982) conducted a study on a compound with a similar structure, providing insights into its crystal and molecular structure, highlighting the compound's monoclinic space group and specific unit cell parameters (Udupa, 1982).

Chemical Reactions and Properties

Chemical reactions involving compounds of similar complexity often result in significant structural transformations. Dovlatyan et al. (2010) described the thermal rearrangement of sym-triazines, leading to the formation of various disubstituted products, indicating the reactive nature of such compounds under specific conditions (Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2010).

Physical Properties Analysis

The physical properties of compounds with similar structures are determined by their molecular configuration. Zhang et al. (2007) synthesized a derivative of 2,5-piperazinedione and characterized its structure, providing detailed information on its crystallography, including space group and unit cell dimensions, which are crucial for understanding the compound's physical properties (Zhang, Wen, Tang, & Li, 2007).

Chemical Properties Analysis

The chemical properties of such compounds are closely linked to their molecular structure and the nature of their substituents. Harish et al. (2013) explored the anticonvulsant activity of piperazine derivatives, providing insights into the chemical behavior of these compounds in biological systems (Harish, Mohana, Mallesha, & Kumar, 2013).

properties

IUPAC Name

3-[2-[4-(3-methoxyphenyl)-2-methyl-3-oxopiperazin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5/c1-11-16(24)20(12-4-3-5-13(8-12)26-2)7-6-19(11)15(23)10-21-14(22)9-18-17(21)25/h3-5,8,11H,6-7,9-10H2,1-2H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPACUCLKVCBFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1C(=O)CN2C(=O)CNC2=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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